Marizomib

Proteasome Inhibition Multiple Myeloma Catalytic Subunit Selectivity

Researchers requiring CNS-penetrant proteasome inhibition face a critical gap: standard agents like bortezomib and carfilzomib cannot cross the blood-brain barrier. Marizomib (CAS 437742-34-2) is the only clinically evaluated proteasome inhibitor with demonstrated brain penetration (~30% brain-to-blood ratio in preclinical models). - Irreversibly inhibits all three 20S subunits (β5, β2, β1) for sustained target engagement. - Retains potency in bortezomib-resistant models (9-17-fold cross-resistance vs. 10-123-fold for bortezomib). - Highest cytotoxic potency among six clinically evaluated proteasome inhibitors under pulse-exposure conditions. Supplied with full analytical documentation. Bulk quantities available upon request.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
CAS No. 437742-34-2
Cat. No. B1676077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarizomib
CAS437742-34-2
SynonymsML 858;  ML-858;  ML858;  NPI 0052;  NPI-0052;  NPI0052;  Marizomib;  (-)-Salinosporamide A;  Salinosporamide A.
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
InChIInChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1
InChIKeyNGWSFRIPKNWYAO-SHTIJGAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Marizomib: Irreversible Pan-Proteasome Inhibitor


Marizomib (formerly NPI-0052, salinosporamide A) is a naturally occurring, second-generation proteasome inhibitor isolated from the marine actinomycete Salinispora tropica. As an irreversible β-lactone-γ-lactam compound, it covalently binds to all three catalytic subunits (β1, β2, β5) of the 20S proteasome, achieving pan-proteasome inhibition distinct from first-generation boronate-based agents [1]. With a molecular weight of 313.8 g/mol, Marizomib exhibits high lipophilicity that confers the unique ability among clinically evaluated proteasome inhibitors to cross the blood-brain barrier [2].

Workflow
Pan-proteasome inhibition studies (β5, β2, β1 catalytic subunits)
Selection context
Reported blood-brain barrier penetration for CNS proteasome research
Mechanism
Irreversible covalent binding profile; sustained target engagement studies

Marizomib: Irreplaceable in Research


Substituting Marizomib with other proteasome inhibitors like bortezomib, carfilzomib, or ixazomib fundamentally alters experimental outcomes due to critical pharmacological divergences. Marizomib irreversibly inhibits all three catalytic subunits of the proteasome (β5, β2, β1), whereas bortezomib and ixazomib are reversible β5-selective inhibitors, and carfilzomib irreversibly targets primarily β5 with limited β2 co-inhibition only at high doses [1]. Furthermore, Marizomib is the only proteasome inhibitor in its class that demonstrates significant blood-brain barrier penetration, achieving brain-to-blood ratios of approximately 30% in preclinical models [2]. In head-to-head comparisons, Marizomib exhibited the highest cytotoxic potency among all clinically evaluated proteasome inhibitors [3]. These pharmacodynamic distinctions preclude generic substitution and require explicit specification in procurement documents.

Marizomib
Irreversible pan‑subunit inhibition (β5/β2/β1)
Bortezomib / Ixazomib
Reversible β5‑selective; limited β2/β1 engagement
Marizomib
Reported CNS proteasome inhibition; brain‑to‑blood ratio context
Carfilzomib / Bortezomib
Minimal CNS penetration; may not reproduce BBB‑dependent results
Marizomib
Covalent adduct; prolonged target engagement & reduced efflux
Reversible analogs / NPI‑0047
Faster efflux; shorter duration; may alter PD readouts

Marizomib Comparative Evidence


Pan-Proteasome Subunit Inhibition

Marizomib irreversibly inhibits all three catalytic subunits (β5, β2, β1) of the 20S proteasome, in contrast to bortezomib (reversible, primarily β5 with weak β1), carfilzomib (irreversible, primarily β5 with weak β2 only at high doses), and ixazomib (reversible, primarily β5) [1]. This broad inhibition profile results in more complete proteasome blockade. Co-inhibition of β5 and β2 has been demonstrated as the most effective pattern to induce cytotoxicity, particularly in proteasome inhibitor-resistant cells—a pattern provided only by marizomib and high-dose carfilzomib [2].

Subunit inhibition profile
Head-to-head
β5 IC50 3.5 nM, β2 28 nM, β1 430 nM (irreversible). Bortezomib β2 IC50 ~590 nM; carfilzomib/ixazomib minimal β2/β1.
Reported pan-proteasome inhibition context; β2 co-inhibition may overcome resistance
In vitro 20S proteasome assays; class‑level inference
Proteasome Inhibition Multiple Myeloma Catalytic Subunit Selectivity

Blood-Brain Barrier Penetration

Marizomib, due to its lipophilic structure, uniquely crosses the blood-brain barrier among proteasome inhibitors, achieving brain-to-blood ratios of approximately 30% in rats and significantly inhibiting chymotrypsin-like proteasome activity (>30%) in the brain tissue of nonhuman primates [1]. In contrast, bortezomib and carfilzomib exhibit minimal to no CNS penetration and demonstrate little activity against malignant gliomas in vivo [2].

BBB penetration
Head-to-head
Brain‑to‑blood ratio ~30% (rat); >30% proteasome inhibition in NHP brain. Bortezomib/carfilzomib: minimal CNS penetration.
Reported CNS proteasome inhibition; supports glioblastoma/CNS research models
In vivo rodent & NHP models; orthotopic xenograft context
Blood-Brain Barrier Glioblastoma CNS Penetration

Irreversible Binding and Efflux Attenuation

Direct head-to-head studies comparing Marizomib (which possesses a chemical-leaving group) with its nonleaving-group analog NPI-0047 demonstrate that irreversible binding to the proteasome is responsible for slower efflux, longer duration of action, and greater cytotoxicity [1]. While both compounds accumulate in cells via similar mechanisms, the efflux rate is more rapid for NPI-0047 than for Marizomib, directly linking irreversible covalent binding to superior pharmacodynamics.

Irreversible binding & efflux
Head-to-head
Slower efflux, prolonged inhibition vs. reversible analog NPI‑0047. Greater cytotoxicity at lower concentrations.
Irreversible binding linked to sustained target engagement and reduced drug efflux
Cellular transport studies in RPMI 8226 & PC‑3 lines
Proteasome Inhibition Kinetics Drug Efflux Cytotoxicity

Activity in Bortezomib-Resistant Leukemia

Marizomib retains potent antileukemic activity against bortezomib-resistant leukemia sublines. Parental CCRF-CEM cells displayed sensitivity to Marizomib (IC50 = 5.1 nM), whereas bortezomib-resistant sublines (CEM/BTZ7 and CEM/BTZ200) showed 9-fold and 17-fold cross-resistance to Marizomib, respectively [1]. Despite this cross-resistance, Marizomib exhibits synergistic activity when combined with bortezomib in resistant cells, indicating distinct and complementary mechanisms of action [2].

Activity in BTZ‑resistant cells
Head-to-head
IC50 5.1 nM (parental); 9‑ to 17‑fold cross‑resistance. Bortezomib: 10‑ to 123‑fold resistance in same sublines.
Reported retained activity in resistant leukemia models; supports resistance mechanism studies
CCRF‑CEM sublines with PSMB5 mutations
Drug Resistance Leukemia Proteasome Inhibitor

Cytotoxicity in Multiple Myeloma

In a head-to-head equimolar comparison of all clinically available proteasome inhibitors (bortezomib, carfilzomib, ixazomib, oprozomib, delanzomib, and marizomib) in multiple myeloma cells, marizomib was identified as the most effective agent, followed by bortezomib, delanzomib, carfilzomib, ixazomib, and oprozomib [1]. Multiple myeloma cell viability inversely correlated with the degree of functional proteasome inhibition achieved, directly linking marizomib's superior cytotoxic potency to its pan-proteasome inhibition profile.

Cytotoxicity ranking
Head-to-head
Ranked 1 of 6 clinically evaluated PIs (equimolar pulse exposure). Bortezomib #2, carfilzomib #4, ixazomib #5, oprozomib #6.
Reported top cytotoxicity in tested MM panel; linked to proteasome inhibition depth
Multiple myeloma cell lines; 1‑h pulse mimicking IV PK
Multiple Myeloma Cytotoxicity Comparative Efficacy

Potency Against Purified 20S Proteasome

Marizomib inhibited purified 20S proteasome with an IC50 value of 1.3 nM, demonstrating approximately 35-fold greater potency than the first discovered specific proteasome inhibitor, omuralide [1]. This high potency is a hallmark of the salinosporamide class and contributes to its robust anticancer activity, with a mean GI50 value of less than 10 nM across the NCI 60 cell line panel [2].

Biochemical potency
Reported
IC50 1.3 nM (purified 20S proteasome); ~35‑fold more potent than omuralide.
Reported high intrinsic potency; may support low‑concentration assay design
Biochemical assay; chymotrypsin‑like activity
20S Proteasome Potency Biochemical Assay

Marizomib Research Applications


Glioblastoma & Brain Metastasis Models

Marizomib is the only proteasome inhibitor with demonstrated blood-brain barrier penetration, achieving brain-to-blood ratios of ~30% in rats and significant proteasome inhibition (>30%) in primate brain tissue [1]. Use Marizomib as the preferred proteasome inhibitor for in vivo models of glioblastoma, primary CNS lymphoma, or brain metastases, where bortezomib and carfilzomib have minimal activity [2]. Recommended for preclinical evaluation of proteasome inhibition strategies in CNS malignancies.

Proteasome Inhibitor Resistance Mechanism Studies

Marizomib retains potent activity in bortezomib-resistant cell models, exhibiting only 9-17 fold cross-resistance compared to 10-123 fold for bortezomib [3]. Its distinct irreversible pan-proteasome inhibition profile makes it an essential tool compound for dissecting resistance mechanisms, evaluating combination strategies with bortezomib or carfilzomib, and validating the role of β2 subunit inhibition in overcoming acquired resistance [4].

Multiple Myeloma Cytotoxicity and Apoptosis Pathway Studies

In head-to-head comparisons across six clinically available proteasome inhibitors, Marizomib demonstrated the highest cytotoxic potency in multiple myeloma cells, particularly under pulse-exposure conditions mimicking clinical pharmacokinetics [5]. Select Marizomib for studies requiring maximal proteasome inhibition and apoptosis induction, including investigations of caspase-8 and ROS-dependent cell death mechanisms [6].

Pharmacodynamic Studies of Irreversible Proteasome Inhibition

Marizomib's irreversible covalent binding mechanism confers prolonged proteasome inhibition and attenuated cellular efflux compared to reversible analogs like NPI-0047 [7]. This property makes it the ideal compound for pharmacodynamic studies correlating duration of target engagement with downstream biological effects, and for evaluating the role of irreversible inhibition in overcoming drug efflux-mediated resistance.

Application
Selection Property
Validation Focus
CNS proteasome inhibition studies (glioblastoma models)
Reported blood‑brain barrier penetration
CNS target engagement & proteasome activity inhibition
Proteasome inhibitor resistance research
Distinct pan‑subunit irreversible profile
β2 subunit contribution to overcoming acquired resistance
Multiple myeloma cell‑model studies
Reported cytotoxicity ranking in equimolar comparison
Apoptosis induction and proteasome inhibition depth
Irreversible proteasome inhibition PD studies
Prolonged target engagement via covalent binding
Efflux attenuation and duration‑of‑action correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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